(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol
Description
The compound “(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol” is a pyrazole derivative featuring a trifluoromethylphenylsulfanyl group at position 5, a phenyl group at position 3, and a hydroxymethyl substituent at position 4 of the pyrazole ring. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (sulfanyl, phenyl) groups, which may influence its electronic properties, solubility, and reactivity. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their diverse bioactivity. Crystallographic software like SHELX and visualization tools such as ORTEP are critical for elucidating its 3D conformation and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHXKDKURXYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol involves multi-step organic reactions. Typically, the process starts with the formation of the pyrazole ring via a cyclization reaction between a hydrazine derivative and an alpha,beta-unsaturated carbonyl compound. The next steps involve introducing the phenyl, trifluoromethylphenyl, and methyl groups through respective substitution reactions. The final step includes the attachment of the methanol group.
Industrial Production Methods: : Large-scale production might involve catalysis and optimized conditions to maximize yield and purity. The exact conditions can vary but generally include the use of solvents such as methanol or ethanol, with reactions carried out at controlled temperatures and pressures to ensure stability of the compound.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol group at position 4 of the pyrazole ring can undergo oxidation to form a carboxylic acid or aldehyde. For example:
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Oxidation to aldehyde : Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions yields the corresponding aldehyde derivative .
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Oxidation to carboxylic acid : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media convert the hydroxymethyl group to a carboxylic acid .
Functionalization via Sulfanyl Group
The sulfanyl (-S-) bridge at position 5 can participate in:
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Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (-SO-) or sulfone (-SO₂-) .
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Nucleophilic substitution : Replacement with other thiols or amines under basic conditions .
Pyrazole Ring Modifications
The pyrazole core undergoes regioselective reactions:
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N-Methylation : Further alkylation at N1 using methyl iodide in the presence of NaH .
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Electrophilic substitution : Bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions .
Esterification and Etherification
The hydroxymethyl group reacts with:
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Acid chlorides : To form esters (e.g., acetyl or benzoyl derivatives) .
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Alkyl halides : Under Williamson conditions to produce ethers .
Trifluoromethyl Group Reactivity
The -CF₃ group is typically inert but influences electronic properties:
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Ortho-directing effects : Enhances electrophilic substitution at adjacent positions .
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Hydrolysis resistance : Stable under acidic/basic conditions due to strong C-F bonds .
Key Challenges and Research Gaps
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: : Investigated for its therapeutic potential due to its unique structure.
Industry: : Possible applications in material science or as a specialized reagent.
Mechanism of Action
Molecular Targets and Pathways: : The specific mechanism depends on its application. For example, in a biological context, it may interact with certain enzymes or receptors, altering their function. In chemical reactions, its pyrazole ring and substituents can act as electron donors or acceptors, facilitating various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Polarity: The target compound’s sulfanyl group (C–S–C) enhances nucleophilicity compared to the phenoxy analog in , which has an ether linkage (C–O–C). The trifluoromethyl group in all analogs contributes to metabolic stability by resisting oxidative degradation, a feature critical in drug design .
Hydrogen-Bonding Capability: The hydroxymethyl group in the target compound and provides a hydrogen-bond donor, enhancing solubility in aqueous environments. In contrast, the ketone in acts as a hydrogen-bond acceptor, favoring crystal packing interactions .
Derivatives with smaller substituents, such as , may exhibit faster pharmacokinetic profiles. Ester and carboxylate groups in increase molecular weight and polarity, which could influence drug-likeness parameters like LogP and solubility .
Synthetic Accessibility: The presence of sulfanyl groups in the target compound and suggests compatibility with thiol- or sulfur-based coupling reactions, whereas phenoxy derivatives may require nucleophilic aromatic substitution.
Biological Activity
(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative exhibits a variety of pharmacological properties, making it a candidate for further research in therapeutic applications.
- Molecular Formula : C18H15F3N2OS
- Molecular Weight : 368.39 g/mol
- CAS Number : 318247-69-7
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For example, compounds with similar structural features have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. This compound's structure suggests potential efficacy against pathogens such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the molecule enhances its antimicrobial properties, indicating a promising avenue for the development of new antibiotics .
3. Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer potential. Compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation in various studies, suggesting that this compound could also exhibit similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the inhibition of key inflammatory pathways and the disruption of microbial cell membranes play significant roles.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Q & A
Q. What are the recommended methods for synthesizing (1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol?
The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core followed by functionalization. For example:
- Step 1 : Condensation of substituted hydrazines with β-diketones or β-ketoesters to form the pyrazole ring.
- Step 2 : Sulfanylation at the 5-position using thiols (e.g., 3-(trifluoromethyl)benzenethiol) under basic conditions (e.g., NaH in THF) .
- Step 3 : Methylation at the 1-position using methyl iodide or dimethyl sulfate.
- Step 4 : Hydroxymethylation at the 4-position via formylation followed by reduction (e.g., NaBH₄).
Key challenges include regioselectivity control and purification of intermediates using column chromatography or recrystallization .
Q. How can the purity and structural identity of this compound be verified?
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
- Structural Confirmation :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight.
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at 3-phenylsulfanyl).
- Elemental Analysis : Match experimental C/H/N values with theoretical calculations .
Q. What crystallographic techniques are suitable for determining its solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvents like THF/hexane). Use SHELXL for refinement and ORTEP for visualization .
- Key Parameters : Monitor anisotropic displacement parameters for heavy atoms (e.g., sulfur) and validate hydrogen bonding/π-π interactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical bond lengths?
- DFT Optimization : Use B3LYP/6-311+G(d,p) to optimize the gas-phase geometry. Compare with SCXRD data to identify deviations (>0.02 Å).
- Analysis : Discrepancies often arise from crystal packing effects (e.g., C–H···π interactions) not modeled in DFT. Hirshfeld surface analysis can quantify these interactions .
- Example : In related pyrazole derivatives, DFT-calculated C–S bond lengths were 1.78 Å vs. 1.82 Å experimentally due to lattice strain .
Q. What strategies mitigate challenges in refining disordered trifluoromethyl groups in crystallography?
Q. How do electronic effects of the 3-(trifluoromethyl)phenylsulfanyl group influence reactivity?
Q. What intermolecular interactions dominate crystal packing, and how do they affect solubility?
- Dominant Interactions :
- π-π Stacking : Between phenyl rings (distance ~3.8–4.1 Å).
- Hydrogen Bonding : O–H···N (hydroxyl to pyrazole nitrogen, ~2.1 Å).
- Solubility Impact : Strong packing reduces solubility in non-polar solvents. Introduce bulky substituents (e.g., tert-butyl) to disrupt stacking .
Methodological Guidance
Q. How to design a stability study under varying pH and temperature conditions?
Q. What spectroscopic techniques differentiate rotational isomers of the hydroxymethyl group?
- VT-NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) to slow rotation and split peaks.
- NOESY : Identify spatial proximity between hydroxyl proton and adjacent substituents .
Q. How to resolve conflicting bioactivity data across assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
